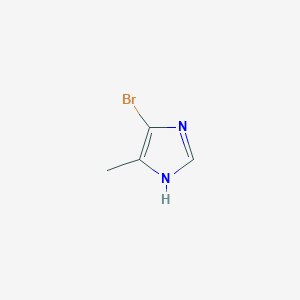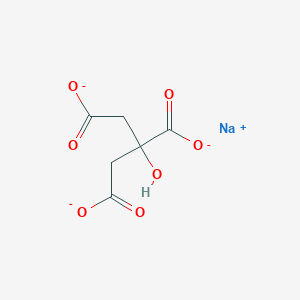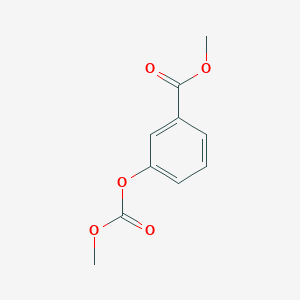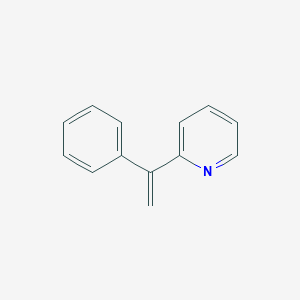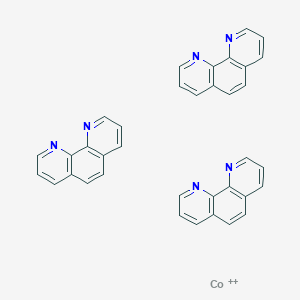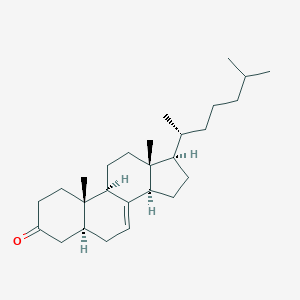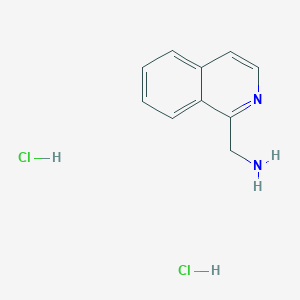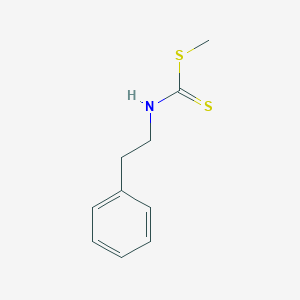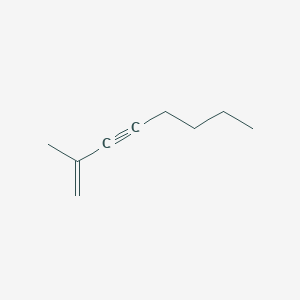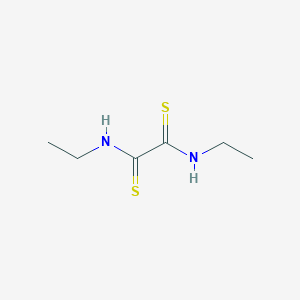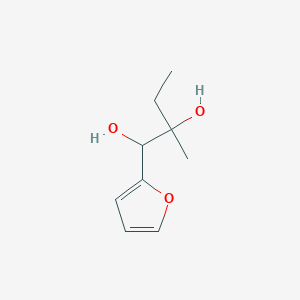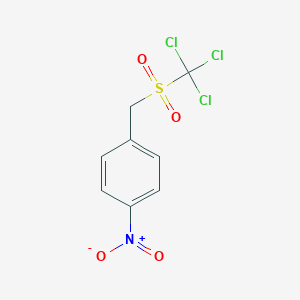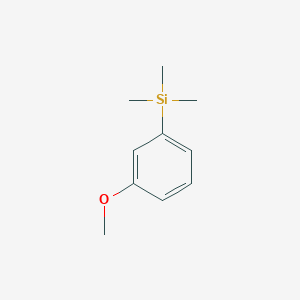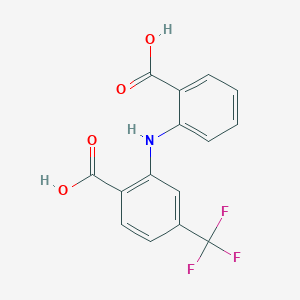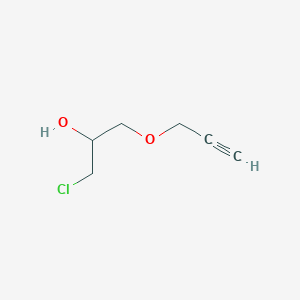
1-Chloro-3-(2-propynyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-propynyloxy)-2-propanol, also known as PCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-propynyloxy)-2-propanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have anti-tumor properties and can be used as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
In agriculture, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have insecticidal properties and can be used as a potential pesticide. It has also been studied for its potential use as a plant growth regulator.
In material science, 1-Chloro-3-(2-propynyloxy)-2-propanol has been studied for its potential use as a flame retardant and a plasticizer.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-propynyloxy)-2-propanol is not fully understood. However, it is believed that 1-Chloro-3-(2-propynyloxy)-2-propanol exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. It is also believed that 1-Chloro-3-(2-propynyloxy)-2-propanol may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Chloro-3-(2-propynyloxy)-2-propanol can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Chloro-3-(2-propynyloxy)-2-propanol in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer alternative for researchers to use in their experiments. However, one limitation of using 1-Chloro-3-(2-propynyloxy)-2-propanol is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-Chloro-3-(2-propynyloxy)-2-propanol. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, further studies can be conducted to investigate its potential as a pesticide and plant growth regulator. Finally, more research can be done to explore its potential use as a flame retardant and plasticizer in material science.
Conclusion:
In conclusion, 1-Chloro-3-(2-propynyloxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential in these fields.
Métodos De Síntesis
The synthesis of 1-Chloro-3-(2-propynyloxy)-2-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as potassium hydroxide. The resulting compound is then purified using distillation or chromatography. This synthesis method is relatively simple and can be easily scaled up for industrial production.
Propiedades
Número CAS |
18180-29-5 |
|---|---|
Nombre del producto |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Fórmula molecular |
C6H9ClO2 |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
1-chloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2 |
Clave InChI |
MMBMNIIFGNSOFO-UHFFFAOYSA-N |
SMILES |
C#CCOCC(CCl)O |
SMILES canónico |
C#CCOCC(CCl)O |
Otros números CAS |
18180-29-5 |
Sinónimos |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



